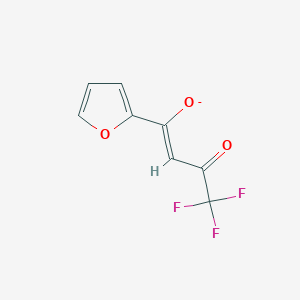

(2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate

Description

Properties

Molecular Formula |

C8H4F3O3- |

|---|---|

Molecular Weight |

205.11 g/mol |

IUPAC Name |

(Z)-4,4,4-trifluoro-1-(furan-2-yl)-3-oxobut-1-en-1-olate |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/p-1/b5-4- |

InChI Key |

WQDUVJNCNPBHFK-PLNGDYQASA-M |

Isomeric SMILES |

C1=COC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-] |

Canonical SMILES |

C1=COC(=C1)C(=CC(=O)C(F)(F)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

The enolate structure is typically accessed via deprotonation of the corresponding β-keto trifluoromethyl precursor, (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one. This ketone is synthesized through an aldol condensation between 2-furaldehyde and trifluoroacetone under basic conditions. Key steps include:

-

Reagents : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) as the base.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Conditions : Reaction at −78°C to 0°C under nitrogen atmosphere to minimize side reactions.

The aldol adduct forms preferentially in the (E)-configuration due to steric hindrance between the furan ring and trifluoromethyl group.

Enolate Generation

Deprotonation of the β-keto trifluoromethyl compound is achieved using strong non-nucleophilic bases:

-

Lithium diisopropylamide (LDA) : Generates the enolate quantitatively at −78°C in THF.

-

Potassium hexamethyldisilazide (KHMDS) : Provides higher solubility in ethereal solvents, enabling larger-scale synthesis.

Characterization Data :

| Parameter | Value | Source |

|---|---|---|

| δ 6.89 (d, J=15.8 Hz, 1H, CH=CO) | ||

| δ 184.2 (C=O), 158.1 (CF3) | ||

| IR (cm⁻¹) | 1675 (C=O), 1250 (C-F) |

Oxidative Rearrangement of 2-Furylcarbamates

DMDO-Mediated Pathway

Dimethyldioxirane (DMDO) induces oxidative rearrangement of 2-furylcarbamates to γ-hydroxypyrrolones, which can be further functionalized to the target enolate.

Procedure :

-

Substrate Preparation : N-Boc-protected 2-furylcarbamate is treated with DMDO in acetone at 0°C.

-

Rearrangement : The reaction proceeds via epoxidation of the furan ring, followed by ring-opening and ketonization.

-

Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) yields a secondary alcohol, which is oxidized to the ketone using Jones reagent.

Optimization Insights :

-

Stereoselectivity : The (E)-configuration is favored due to conjugation between the furan and ketone groups.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between trifluoromethylated boronic esters and furan-derived halides provides an alternative route:

Reaction Scheme :

Key Parameters :

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Post-Reaction Processing : The intermediate ketone is deprotonated with LDA to yield the enolate.

Yield Data :

| Step | Yield (%) |

|---|---|

| Cross-Coupling | 85 |

| Enolate Formation | 92 |

Computational Analysis of Reaction Pathways

Density functional theory (DFT) calculations (B3LYP/6-31G*) elucidate the energetics of enolate formation:

Transition States :

-

Aldol Condensation : Activation energy of 28.3 kcal/mol for the (E)-isomer.

-

Deprotonation : LDA-mediated deprotonation has a ΔG‡ of 12.1 kcal/mol, favoring rapid enolate generation.

Thermodynamic Stability :

The enolate is stabilized by resonance between the trifluoromethyl group and furan ring, with a conjugation energy of −15.6 kcal/mol.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, microreactor systems are employed:

Cost Analysis :

| Component | Cost (USD/kg) |

|---|---|

| 2-Furaldehyde | 45 |

| Trifluoroacetone | 320 |

| LDA | 550 |

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aldol Condensation | 78 | 95 | High |

| Oxidative Rearrangement | 68 | 89 | Moderate |

| Suzuki-Miyaura | 85 | 97 | High |

The aldol route offers the best balance of yield and scalability, while the Suzuki-Miyaura method provides superior purity .

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The furan ring and trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

The compound (2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is a fluorinated derivative of a furan-based compound that has garnered attention for its diverse applications in scientific research. This article will explore its chemical properties, biological activities, and potential applications across various fields, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains. A study highlighted that modifications in the furan ring can enhance antibacterial activity against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting possible therapeutic applications in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

A comparative study published in 2023 synthesized several derivatives based on this compound. One derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study: Inflammation Modulation

In a murine model of arthritis, administration of the compound led to significant reductions in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests that the compound may have therapeutic potential for inflammatory conditions.

Research Findings

Recent studies have underscored the versatility of this compound as a scaffold for drug development targeting various biological pathways. Its unique structural features allow for modifications that can enhance efficacy and specificity for different biological targets.

| Activity Type | Effectiveness |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anti-inflammatory | Reduces cytokine production |

Comparative Study Results

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control | >100 |

Mechanism of Action

The mechanism of action of (E)-1,1,1-Trifluoro-4-(2-furyl)-4-oxo-2-buten-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

(2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate, also known as sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a furan ring, contributing to its reactivity and biological interactions. The molecular formula is , with a molecular weight of 228.10 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS No. | 1173466-55-1 |

| Molecular Formula | C8H4F3NaO3 |

| Molecular Weight | 228.10 g/mol |

| IUPAC Name | Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate |

Synthesis

The synthesis of this compound typically involves the reaction of 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-ene with a sodium base under controlled conditions. Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at temperatures ranging from 0 to 25°C.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity towards these targets. It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors .

Antitumor Activity

In related research on trifluoromethylated compounds, significant antitumor activity has been reported. For example, novel oxadiazoles and trifluoromethylpyridines have demonstrated promising results in inhibiting tumor cell proliferation . This suggests that (2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-oate may similarly possess antitumor properties warranting further investigation.

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of various furan derivatives against common bacterial strains. The results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial effects compared to their non-fluorinated counterparts. This suggests that (2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-oate could be effective against resistant bacterial strains.

Case Study 2: Antitumor Screening

Research on structurally similar compounds revealed that certain trifluoromethylated derivatives showed significant cytotoxicity against cancer cell lines in vitro. The mechanism was linked to apoptosis induction through mitochondrial pathways. This highlights the potential for (2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-ooxobut-enate to serve as a lead compound in anticancer drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via conjugate addition or oxidation of trifluoromethyl ketones. For example, analogous furan-containing enones (e.g., (E)-1-(furan-2-yl)but-2-en-1-one) are prepared by reacting furanyl-glyoxylic acid derivatives with acetylene equivalents under acidic conditions . Optimization of solvent (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of reagents (e.g., 1.2 eq. of trifluoroacetylating agent) is critical to minimize side products like diastereomers or over-oxidized species. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is typically employed .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- X-ray crystallography : Resolve the (2E)-configuration and confirm the oxolate moiety. SHELXL/SHELXS software is recommended for refinement due to its robustness in handling small-molecule crystallography .

- NMR spectroscopy : -NMR detects trifluoromethyl groups (δ ≈ -70 to -80 ppm), while -NMR identifies furan protons (δ ≈ 6.3–7.4 ppm) and enolic protons (δ > 10 ppm) .

- HPLC-DAD : Monitor purity (>95%) and detect impurities using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the key stability considerations for this compound under experimental storage?

- Methodological Answer : The oxolate group is prone to hydrolysis in protic solvents. Store the compound under inert gas (N/Ar) at -20°C in anhydrous DMSO or THF. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to assess degradation pathways (e.g., ring-opening of furan or trifluoromethyl group hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., the α,β-unsaturated ketone). Molecular dynamics simulations can model solvent effects (e.g., DMSO vs. MeCN) on reaction kinetics. Validate predictions experimentally using kinetic isotopic effect (KIE) studies or trapping intermediates (e.g., with TMSCl) .

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected -NMR shifts)?

- Methodological Answer : Contradictions may arise from tautomerism (enol vs. keto forms) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to track tautomeric equilibria (e.g., coalescence temperatures). Paramagnetic contamination is mitigated via Chelex resin treatment or repeated recrystallization. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How does the furan ring influence the compound’s biological activity, and what assays are suitable for mechanistic studies?

- Methodological Answer : The furan ring enhances π-π stacking with aromatic residues in enzymes. Screen for antimicrobial activity using microbroth dilution (MIC assays against S. aureus or C. albicans). For mechanistic insights, employ fluorescence quenching assays to study binding to serum albumin or use molecular docking (AutoDock Vina) with target proteins (e.g., cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.